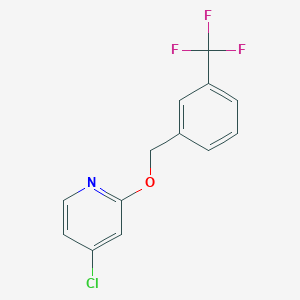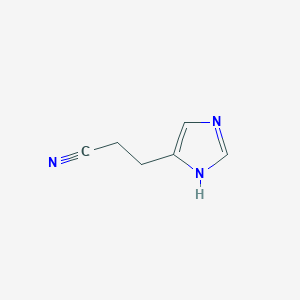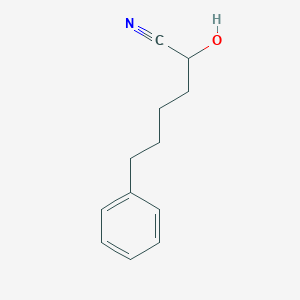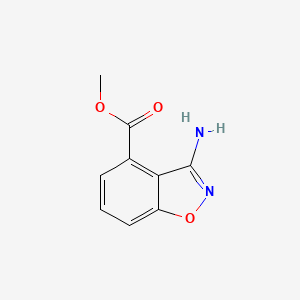
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine is an organic compound that features a pyridine ring substituted with a chloro group at the 4-position and a benzyl ether group at the 2-position The benzyl group itself is substituted with a trifluoromethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine typically involves the following steps:
-
Formation of the Benzyl Ether: : The initial step involves the reaction of 4-chloropyridine with 3-(trifluoromethyl)benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Purification: : The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine can undergo various types of chemical reactions, including:
-
Nucleophilic Substitution: : The chloro group at the 4-position of the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
-
Oxidation and Reduction: : The compound can be subjected to oxidation or reduction reactions to modify the functional groups present on the benzyl ether moiety.
-
Coupling Reactions: : The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative in the presence of a palladium catalyst .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Coupling Reactions: Formation of biaryl compounds with diverse substituents.
Applications De Recherche Scientifique
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-((3-(trifluoromethyl)phenyl)oxy)pyridine: Similar structure but with a phenyl group instead of a benzyl group.
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine is unique due to the combination of its pyridine ring, chloro group, and trifluoromethyl-substituted benzyl ether moiety. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .
Propriétés
Numéro CAS |
1346707-19-4 |
|---|---|
Formule moléculaire |
C13H9ClF3NO |
Poids moléculaire |
287.66 g/mol |
Nom IUPAC |
4-chloro-2-[[3-(trifluoromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H9ClF3NO/c14-11-4-5-18-12(7-11)19-8-9-2-1-3-10(6-9)13(15,16)17/h1-7H,8H2 |
Clé InChI |
VIXVSBMZDFVXAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)COC2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)







